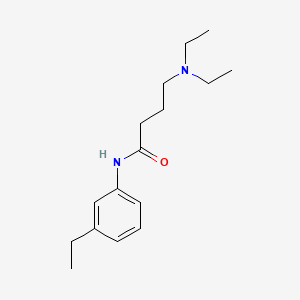
1-methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with a methyl group and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a sulfur-containing reagent, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the sulfur-containing group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as halides or amines; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
1-Methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism by which 1-methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur-containing group can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The compound’s unique structure allows it to bind to target proteins with high affinity, modulating their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole: Shares the methylsulfanyl group but differs in the heterocyclic ring structure.
1-Methyl-5-(methylsulfanyl)-1H-1,4,2-diazaphosphole: Contains a diazaphosphole ring instead of a pyrrole ring.
1-Methyl-5-(methylsulfanyl)-1H-pyrazole-4-carbaldehyde: Features a pyrazole ring with an additional aldehyde group.
Uniqueness: 1-Methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole is unique due to its specific combination of a pyrrole ring and a methylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and biological activity .
Propriétés
Numéro CAS |
25355-52-6 |
|---|---|
Formule moléculaire |
C6H11NS |
Poids moléculaire |
129.23 g/mol |
Nom IUPAC |
1-methyl-5-methylsulfanyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C6H11NS/c1-7-5-3-4-6(7)8-2/h4H,3,5H2,1-2H3 |
Clé InChI |
VLGBMWQEAJHBQW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)


![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)





![[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate](/img/structure/B13789116.png)


![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)

